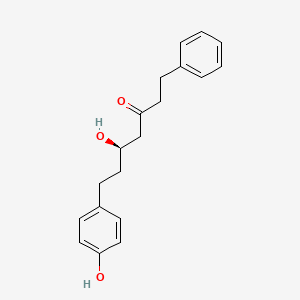
(R)-5-Hydroxy-7-(4-hydroxyphenyl)-1-phenylheptan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-5-Hydroxy-7-(4-hydroxyphenyl)-1-phenylheptan-3-one is a complex organic compound characterized by its unique structure, which includes hydroxyl groups and phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Hydroxy-7-(4-hydroxyphenyl)-1-phenylheptan-3-one typically involves multi-step organic reactions. One common method includes the use of bifunctional ionic liquids as catalysts, which facilitate the condensation reaction between specific aldehydes or ketones and phenols . The reaction conditions often require controlled temperatures and pH levels to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of advanced catalysts and continuous monitoring systems ensures the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
®-5-Hydroxy-7-(4-hydroxyphenyl)-1-phenylheptan-3-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium dichromate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium dichromate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols.
Scientific Research Applications
®-5-Hydroxy-7-(4-hydroxyphenyl)-1-phenylheptan-3-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme interactions.
Medicine: Investigated for its therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers and other advanced materials
Mechanism of Action
The mechanism by which ®-5-Hydroxy-7-(4-hydroxyphenyl)-1-phenylheptan-3-one exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes involved in oxidative stress pathways, thereby modulating their activity and reducing cellular damage .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxyphenylglycine
- 4-Hydroxyphenylpropanoids
- Tetraphenylporphines
Uniqueness
What sets ®-5-Hydroxy-7-(4-hydroxyphenyl)-1-phenylheptan-3-one apart from similar compounds is its specific structural configuration, which imparts unique chemical properties and biological activities. This makes it a valuable compound for targeted research and industrial applications .
Properties
Molecular Formula |
C19H22O3 |
|---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
(5R)-5-hydroxy-7-(4-hydroxyphenyl)-1-phenylheptan-3-one |
InChI |
InChI=1S/C19H22O3/c20-17-10-6-16(7-11-17)9-13-19(22)14-18(21)12-8-15-4-2-1-3-5-15/h1-7,10-11,19-20,22H,8-9,12-14H2/t19-/m1/s1 |
InChI Key |
UNMNJFPAJOHXMT-LJQANCHMSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CCC(=O)C[C@@H](CCC2=CC=C(C=C2)O)O |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)CC(CCC2=CC=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















